molecular formula C16H15N3O2 B5774343 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5774343
M. Wt: 281.31 g/mol
InChI Key: QUBOIIWWZIUYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPO is a pyridine derivative that contains an oxadiazole ring and a phenoxy methyl group.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the formation of stable adducts with free radicals. 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine contains a nitroxide group that can undergo reversible redox reactions with free radicals, leading to the formation of stable adducts. These adducts can be detected using electron paramagnetic resonance (EPR) spectroscopy, which is a highly sensitive technique for detecting free radicals.
Biochemical and Physiological Effects:
2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, which is a major contributor to the development of various diseases. 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its ability to scavenge free radicals, which can help researchers understand the role of free radicals in various diseases. 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of research is the development of new methods for detecting free radicals using 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Another area of research is the development of new derivatives of 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine that have improved stability and lower toxicity. Additionally, 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be used in combination with other antioxidants to enhance their antioxidant properties and improve their efficacy in treating various diseases.

Synthesis Methods

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be synthesized through a multistep process that involves the reaction of 2-chloropyridine with 3,4-dimethylphenol to form 2-(3,4-dimethylphenoxy)pyridine. This intermediate is then reacted with sodium azide to form 2-(3,4-dimethylphenoxy)-5-azidomethylpyridine. Finally, the azide group is reduced using palladium on carbon to form 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.

Scientific Research Applications

2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively used in scientific research due to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to scavenge free radicals by forming stable adducts with them, which can then be detected using various analytical techniques.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-6-7-13(9-12(11)2)20-10-15-18-16(19-21-15)14-5-3-4-8-17-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBOIIWWZIUYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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